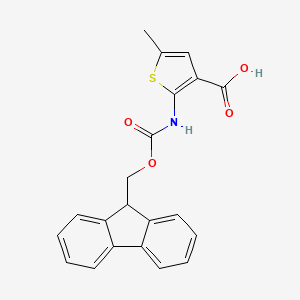

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC18118251

Molecular Formula: C21H17NO4S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17NO4S |

|---|---|

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H17NO4S/c1-12-10-17(20(23)24)19(27-12)22-21(25)26-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18H,11H2,1H3,(H,22,25)(H,23,24) |

| Standard InChI Key | AKCZKXZYPVEZIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid is a complex organic molecule that belongs to the class of fluorene derivatives. This compound is primarily used as a protecting group in peptide synthesis, specifically in the Fmoc (fluorenylmethyloxycarbonyl) strategy for amino acid protection. The compound's chemical structure incorporates a fluorene moiety, a thiophene ring, and a carboxylic acid group, making it versatile in organic synthesis and biochemical applications.

Structural Features

The molecular structure of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid includes:

-

Fluorene Group (9H-Fluoren-9-yl):

-

A polycyclic aromatic hydrocarbon that provides rigidity and stability to the molecule.

-

Acts as a key component in the Fmoc protection strategy.

-

-

Thiophene Ring:

-

A sulfur-containing heterocyclic aromatic ring.

-

Substituted with a methyl group at position 5 and a carboxylic acid group at position 3.

-

-

Carbonyl and Amino Functionalities:

-

The carbonyl group is linked to the fluorene moiety via a methoxy bridge.

-

The amino group provides reactivity for coupling reactions in peptide synthesis.

-

Peptide Synthesis

The compound is widely employed as an Fmoc-protecting agent in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under mild basic conditions, allowing selective deprotection without affecting other functional groups.

Pharmaceutical Research

The structural components of this compound make it suitable for designing bioactive molecules, particularly in drug discovery involving fluorene derivatives.

Synthesis Pathway

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid generally involves:

-

Fmoc Protection:

-

Reacting fluorene with methoxycarbonyl chloride to form the Fmoc precursor.

-

-

Coupling Reaction:

-

Attaching the Fmoc-protected amine to a thiophene derivative through condensation or amidation reactions.

-

-

Purification:

-

Utilizing techniques such as recrystallization or chromatography to isolate the final product.

-

Analytical Data

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | ~379.43 g/mol |

| Melting Point | Typically between 150–160°C (varies based on purity). |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). |

| Spectral Characteristics | Confirmed using NMR (H and C), IR, and mass spectrometry data. |

Biological Relevance

Although this compound is primarily used in synthetic chemistry, its structural features suggest potential biological activities:

-

Antimicrobial Potential:

-

Anticancer Properties:

Further studies are required to explore these properties specifically for this compound.

Limitations and Challenges

-

Stability Issues:

-

The compound may degrade under acidic or oxidative conditions, limiting its storage life.

-

-

Environmental Concerns:

-

Fluorene derivatives can be persistent in the environment, raising concerns about their ecological impact.

-

-

Synthetic Complexity:

-

Multi-step synthesis requires careful optimization to achieve high yields and purity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume